

# Application Notes and Protocols: Synthesis of Isonitrosoacetone

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## Compound of Interest

Compound Name: Isonitrosoacetone

Cat. No.: B1237270

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## Introduction

**Isonitrosoacetone**, also known as mono-**isonitrosoacetone** or pyruvaldehyde-1-oxime, is a valuable intermediate in organic synthesis. The nitrosation of acetone, a common and cost-effective starting material, provides a direct route to this compound. The reaction involves the introduction of a nitroso group (-NO) onto the  $\alpha$ -carbon of the acetone molecule, which then tautomerizes to the more stable oxime form.

The overall mechanism for the nitrosation of ketones like acetone is understood to be an electrophilic addition of a nitrosating agent to the enol form of the ketone[1]. Depending on the specific reagents and reaction conditions, the rate-limiting step can be either the enolization of the ketone or the subsequent nitrosation of the enol[1]. Various nitrosating agents can be employed, including nitrosyl halides, nitric oxide, alkyl nitrites, and nitrous acid generated in situ from an inorganic nitrite and a mineral acid.

This document provides detailed protocols for several common methods for the synthesis of **isonitrosoacetone** from acetone.

## Experimental Protocols

### Protocol 1: Nitrosation of Acetone using Nitrosyl Chloride (NOCl)

This protocol is adapted from a patented procedure and offers high yields.[2] It utilizes nitrosyl chloride as the nitrosating agent and a neutralizing agent to react with the hydrochloric acid formed during the reaction.

#### Materials:

- Acetone
- Nitrosyl Chloride (NOCl), liquid
- Calcium Carbonate ( $\text{CaCO}_3$ ), finely powdered
- Ethyl Ether

#### Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Cooling bath
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

#### Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a suspension of 72 g of finely powdered calcium carbonate in 620 ml of acetone.
- Cool the stirred suspension to a temperature between 17-20°C using a cooling bath.
- Slowly add 72 g of liquid nitrosyl chloride to the suspension over a period of 4 hours, maintaining the temperature at 17-20°C.

- After the addition is complete, continue stirring for a short period.
- Filter the reaction mixture by suction to remove the residual insoluble solids.
- Wash the filtered solids twice with 70 g of ethyl ether.
- Combine the filtrate and the ether washings.
- Evaporate the combined organic solutions to dryness under reduced pressure at room temperature to obtain crude **isonitrosoacetone**.

Purification (Optional):

- The crude product can be purified by crystallization from carbon tetrachloride ( $\text{CCl}_4$ ) or a mixture of ethyl ether and petroleum ether to yield the pure product with a melting point of 67-68°C.<sup>[2]</sup>

## Protocol 2: Nitrosation of Acetone using Nitric Oxide (NO) and Air

This protocol, adapted from a patented process, utilizes the in situ generation of the nitrosating agent from nitric oxide and air in the presence of a catalytic amount of hydrochloric acid.

Materials:

- Acetone
- Concentrated Hydrochloric Acid (38%)
- Nitric Oxide (NO) gas
- Air
- Calcium Carbonate ( $\text{CaCO}_3$ ) for neutralization

Equipment:

- Reaction vessel with vigorous stirring capability

- Separate gas inlet tubes with spargers
- Cooling bath (ice)
- Filtration apparatus
- Concentration apparatus (e.g., rotary evaporator)
- Centrifuge

#### Procedure:

- To a suitable reaction vessel, add 4 moles (232.5 g) of acetone.
- Add 1.0 ml of concentrated hydrochloric acid (38%) to the acetone.
- Cool the mixture to 15°C using an ice bath.
- With vigorous stirring, meter in 0.5 mole of nitric oxide and 0.89 mole of air through separate inlet tubes with spargers placed well below the surface of the acetone. The addition should be spaced over one hour while maintaining the temperature at 15°C.
- After the addition is complete, neutralize the hydrochloric acid catalyst with calcium carbonate.
- Filter the mixture to remove any solids.
- Concentrate the filtrate.
- Centrifuge the concentrated mixture to recover the solid product, **isonitrosoacetone**.

## Protocol 3: Nitrosation of Acetone using an Alkyl Nitrite (Generalized)

This protocol is a generalized procedure for the nitrosation of acetone using an alkyl nitrite, such as methyl nitrite, generated in situ. It is based on a well-established method for the synthesis of other  $\alpha$ -oximino ketones.<sup>[3]</sup>

**Materials:**

- Acetone
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Methanol
- Concentrated Sulfuric Acid
- Hydrochloric Acid (gas)
- Diethyl Ether
- 10% Sodium Hydroxide solution
- Ice

**Equipment:**

- Three-necked round-bottom flask with a reflux condenser and mechanical stirrer
- Gas generation flask with a dropping funnel
- Gas delivery tubes
- Cooling bath
- Separatory funnel

**Procedure:**

- Preparation of Methyl Nitrite (in a separate, connected flask): In a gas generation flask, prepare a mixture of sodium nitrite, methanol, and water. Slowly add cold, dilute sulfuric acid from a dropping funnel to generate gaseous methyl nitrite.
- Nitrosation Reaction: In a three-necked flask, dissolve acetone in diethyl ether. Bubble dry hydrogen chloride gas through the solution at a slow rate.

- Introduce the gaseous methyl nitrite generated in step 1 into the acetone solution. The reaction is exothermic and may cause the ether to reflux gently. Adjust the rate of methyl nitrite addition to maintain a gentle reflux.
- After the addition is complete, continue stirring and the introduction of hydrogen chloride for an additional 30 minutes.
- Allow the reaction mixture to stand for several hours or overnight.
- Work-up: Extract the ethereal solution repeatedly with 10% sodium hydroxide solution until the aqueous layer remains colorless.
- Combine the alkaline extracts and slowly pour them into a mixture of concentrated hydrochloric acid and ice with stirring.
- Filter the precipitated **isonitrosoacetone** by suction and dry the product.

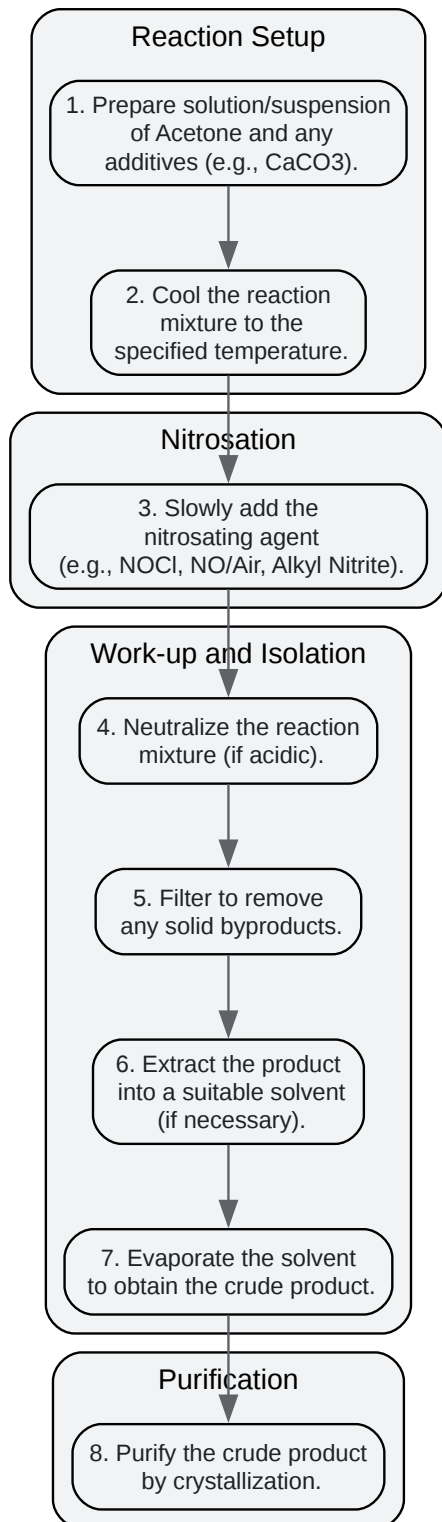
## Quantitative Data Summary

Parameter	Protocol 1 (NOCl) [2]	Protocol 2 (NO/Air)	Protocol 3 (Alkyl Nitrite)
Starting Ketone	Acetone (620 ml)	Acetone (232.5 g, 4 moles)	Acetone
Nitrosating Agent	Nitrosyl Chloride (72 g)	Nitric Oxide (0.5 mole) & Air (0.89 mole)	Methyl Nitrite (generated in situ)
Catalyst/Additive	Calcium Carbonate (72 g)	Conc. HCl (1.0 ml)	HCl (gas)
Solvent	Acetone	Acetone	Diethyl Ether
Reaction Temperature	17-20°C	15°C	Gentle reflux of ether
Reaction Time	4 hours (addition)	1 hour (addition)	~4 hours (addition)
Crude Product Yield	93 g	-	-
Purity of Crude Product	~83%	93.8% (in a scaled-up example)	-
Yield of Pure Product	~80.7% (based on NOCl)	75% (based on NO in a scaled-up example)	65-68% (for isonitrosopropiophenone)[3]
Yield based on Acetone	~88.2%	-	-

Note: Data for Protocol 3 is based on the synthesis of a different, but structurally related, compound (isonitrosopropiophenone) and is provided for general reference.[3]

## Experimental Workflow Diagram

## General Workflow for the Synthesis of Isonitrosoacetone

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